molecular formula C5H12N2 B8774518 (S)-Pyrrolidin-3-ylmethanamine

(S)-Pyrrolidin-3-ylmethanamine

Cat. No.: B8774518
M. Wt: 100.16 g/mol
InChI Key: OQCUGPQOZNYIMV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Pyrrolidin-3-ylmethanamine is a chiral amine with the molecular formula C5H12N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidin-3-ylmethanamine can be achieved through several methods. One common approach involves the reduction of pyrrolidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting pyrrolidin-3-ol is then subjected to reductive amination with formaldehyde and ammonium chloride to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of pyrrolidin-3-one in the presence of ammonia. This method offers high yields and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidin-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .

Scientific Research Applications

Chemistry

(S)-Pyrrolidin-3-ylmethanamine is used as a chiral building block in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for the treatment of conditions such as depression and anxiety .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals .

Mechanism of Action

(S)-Pyrrolidin-3-ylmethanamine exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Pyrrolidin-3-ylmethanamine is unique due to its chiral nature and the presence of both an amine and a pyrrolidine ring. This combination allows for specific interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

[(3S)-pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1

InChI Key

OQCUGPQOZNYIMV-YFKPBYRVSA-N

Isomeric SMILES

C1CNC[C@@H]1CN

Canonical SMILES

C1CNCC1CN

Origin of Product

United States

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